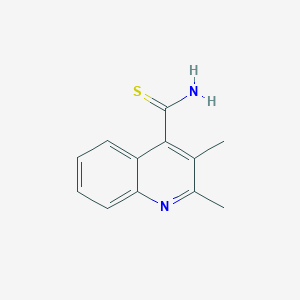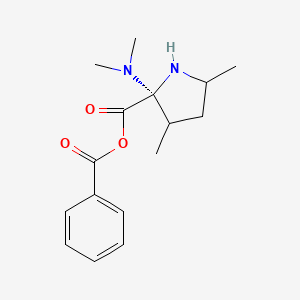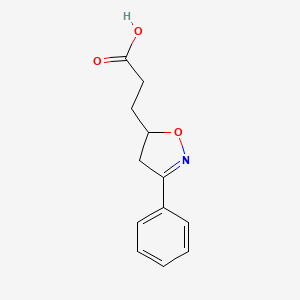![molecular formula C18H14N2O3S B12886709 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 112798-17-1](/img/structure/B12886709.png)
2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is an organic compound that features a nitrophenyl group attached to a pyrrole ring, which is further connected to a thioether and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone typically involves the reaction of 2-nitrophenylpyrrole with a thiol compound under specific conditions. One common method involves the use of 2-nitrophenylpyrrole and 1-phenylethanone in the presence of a base such as triethylamine and a catalyst like palladium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the thioether moiety can interact with thiol-containing enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrophenyl isothiocyanate
- 2-Nitrophenyl 1-thio-β-D-galactopyranoside
- 1-(2-Nitrophenyl)-2-thiohydantoin
Uniqueness
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is unique due to its combination of a nitrophenyl group, a pyrrole ring, and a thioether linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
112798-17-1 |
|---|---|
Molekularformel |
C18H14N2O3S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[1-(2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H14N2O3S/c21-17(14-7-2-1-3-8-14)13-24-18-11-6-12-19(18)15-9-4-5-10-16(15)20(22)23/h1-12H,13H2 |
InChI-Schlüssel |
GEHMSKXQTFQRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


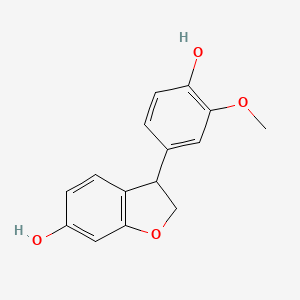

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
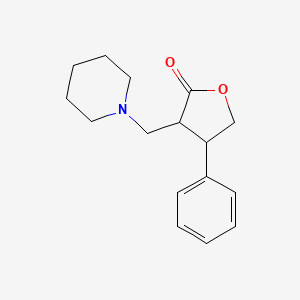
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
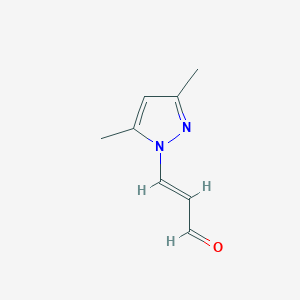

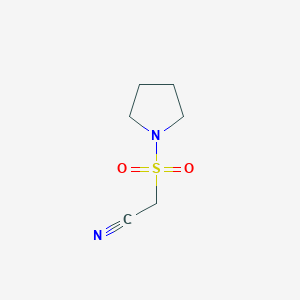
copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)

